molecular formula C17H20N2O4 B14937101 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B14937101
M. Wt: 316.35 g/mol
InChI Key: CUZVLOKDVJKJOR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines an indene moiety with an oxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the formation of the oxazole ring. The final step involves the coupling of these two moieties to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene and oxazole derivatives, such as:

Uniqueness

What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide apart is its unique combination of an indene moiety with an oxazole ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-9-16(10(2)23-19-9)17(20)18-13-6-5-11-7-14(21-3)15(22-4)8-12(11)13/h7-8,13H,5-6H2,1-4H3,(H,18,20)

InChI Key

CUZVLOKDVJKJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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